2-(2-Chloropyridin-4-yl)isoindoline 2-(2-Chloropyridin-4-yl)isoindoline
Brand Name: Vulcanchem
CAS No.: 1289138-72-2
VCID: VC3110389
InChI: InChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2
SMILES: C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl
Molecular Formula: C13H11ClN2
Molecular Weight: 230.69 g/mol

2-(2-Chloropyridin-4-yl)isoindoline

CAS No.: 1289138-72-2

Cat. No.: VC3110389

Molecular Formula: C13H11ClN2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloropyridin-4-yl)isoindoline - 1289138-72-2

Specification

CAS No. 1289138-72-2
Molecular Formula C13H11ClN2
Molecular Weight 230.69 g/mol
IUPAC Name 2-(2-chloropyridin-4-yl)-1,3-dihydroisoindole
Standard InChI InChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2
Standard InChI Key WSXQFLUTIULCKP-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl
Canonical SMILES C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl

Introduction

Chemical Structure and Properties

2-(2-Chloropyridin-4-yl)isoindoline (CAS No. 1289138-72-2) is characterized by its distinctive molecular structure comprising an isoindoline core linked to a 2-chloropyridine ring through a nitrogen atom. The compound has a molecular formula of C₁₃H₁₁ClN₂ and a molecular weight of 230.69 g/mol. The structure features a bicyclic isoindoline system connected to a chlorine-substituted pyridine ring at position 4.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Chloropyridin-4-yl)isoindoline are summarized in Table 1 below:

PropertyValue
CAS Number1289138-72-2
Molecular FormulaC₁₃H₁₁ClN₂
Molecular Weight230.69 g/mol
IUPAC Name2-(2-chloropyridin-4-yl)-1,3-dihydroisoindole
Standard InChIInChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2
Standard InChIKeyWSXQFLUTIULCKP-UHFFFAOYSA-N
SMILESC1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl
Physical StateNot reported in available sources
Melting PointNot reported in available sources
Boiling PointNot reported in available sources

The compound contains two nitrogen atoms, with one in the isoindoline ring and the other in the pyridine moiety. The chlorine atom at position 2 of the pyridine ring can influence both the electronic properties and reactivity of the compound.

Structural Relationships to Similar Compounds

2-(2-Chloropyridin-4-yl)isoindoline shares structural similarities with several compounds that have been more extensively studied. Understanding these relationships provides insight into potential properties and applications.

Comparison with Related Compounds

Table 2 presents a comparison between 2-(2-Chloropyridin-4-yl)isoindoline and structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-(2-Chloropyridin-4-yl)isoindolineC₁₃H₁₁ClN₂230.69 g/molBase structure
2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dioneC₁₄H₉ClN₂O₂272.68 g/molContains two carbonyl groups (dione) and a methylene linker
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dioneC₁₄H₉ClN₂O₂272.68 g/molContains dione functionality and methyl group at position 4
2-(2-Chloropyridin-4-yl)-1H-indoleC₁₃H₉ClN₂228.68 g/molIndole core instead of isoindoline

The structural variations among these compounds primarily involve the nature of the heterocyclic core (isoindoline versus indole), the presence of carbonyl groups, and additional substituents . These differences can significantly influence the compounds' physical properties, reactivity, and biological activities.

Research Applications

Based on its structural features and the known applications of related compounds, 2-(2-Chloropyridin-4-yl)isoindoline may find applications in several research areas.

Research AreaPotential ApplicationBasis for Prediction
Medicinal ChemistryDevelopment of enzyme inhibitorsStructural features suitable for protein binding
Synthetic ChemistryBuilding block for complex moleculesReactive sites for further functionalization
Materials ScienceDevelopment of specialty materialsHeterocyclic structure with potential for π-π interactions
Agrochemical ResearchPesticide or fungicide developmentRelated heterocycles show activity against plant pathogens
CatalysisLigand for metal catalystsNitrogen-containing heterocycles are common catalyst ligands

Synthetic Utility

The compound's structure suggests potential utility as an intermediate in synthetic pathways. The isoindoline nitrogen provides a point for further functionalization, while the chloropyridine moiety offers possibilities for additional coupling reactions or nucleophilic substitutions .

Comparative Analysis with Related Isoindoline Derivatives

To better understand the potential properties and applications of 2-(2-Chloropyridin-4-yl)isoindoline, it is valuable to examine its similarities and differences with more thoroughly studied isoindoline derivatives.

Structural Features Affecting Activity

The specific arrangement of atoms in 2-(2-Chloropyridin-4-yl)isoindoline may influence its biological and chemical properties in several ways:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator